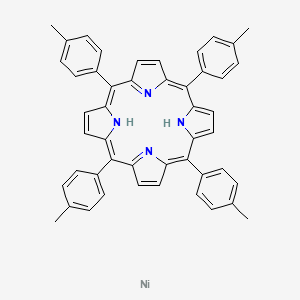
Meso-Tetratolylporphyrin-Ni(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-Tetratolylporphyrin-Ni(II) is a compound with the molecular formula C48H38N4Ni . It has a molecular weight of 729.5 g/mol . The compound is also known by other names such as 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphinenickel and nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin .
Chemical Reactions Analysis
The nitro group in porphyrins can improve the ability of porphyrin systems to act as radiosensitizers . Nitroporphyrins themselves are widely used as starting materials: they can undergo direct nucleophilic addition and substitution reactions with a wide range of nucleophiles and displacement of the nitro group .Physical And Chemical Properties Analysis
Meso-Tetratolylporphyrin-Ni(II) has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 728.244989 g/mol . The Topological Polar Surface Area is 57.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthetische Strategien und Reaktivitätsprofile
Meso-Tetratolylporphyrin-Ni(II)-Derivate wurden als ausgezeichnete Synthone für die weitere Funktionalisierung verwendet, um neue Verbindungen mit geeigneten Eigenschaften für ein breites Spektrum an Anwendungen zu erhalten . Die Synthese und die Reaktivitätsmerkmale dieser Verbindungen standen im Mittelpunkt mehrerer Forschungsgruppen .
Katalyse
Porphyrin-Derivate, einschließlich Meso-Tetratolylporphyrin-Ni(II), haben vielversprechende Zukunftsperspektiven im Bereich der Katalyse gezeigt . Ihre strukturbedingten Anwendungen haben zu beträchtlichen Forschungsaktivitäten geführt, die auf die Entwicklung synthetischer Strategien zur Funktionalisierung leicht verfügbarer Porphyrine ausgerichtet sind .
Medizin
Diese Verbindungen haben potenzielle Anwendungen in der Medizin . Die Nitrogruppe in diesen Verbindungen kann ihre Fähigkeit verbessern, als Radiosensitizer zu wirken .
Elektronische Materialien
Porphyrin-Derivate werden auch im Bereich der elektronischen Materialien untersucht . Ihre einzigartige Struktur und ihre Eigenschaften machen sie für verschiedene Anwendungen in diesem Bereich geeignet .
Funktionelle Materialien
Der Anwendungsbereich von Meso-Arylporphyrinen, einschließlich Meso-Tetratolylporphyrin-Ni(II), wird sich aufgrund der steigenden Nachfrage nach funktionellen Materialien auf Basis von Tetrapyrrol-Makroheterocyclen für moderne Technologien, Medizin und Materialwissenschaften erweitern .
Supramolekulare Systeme
Diese Verbindungen werden auch als praktische „Bausteine“ für verschiedene supramolekulare Systeme verwendet . Ihre einzigartige Struktur und ihre Eigenschaften machen sie für diese Anwendung geeignet .
Wirkmechanismus
Target of Action
meso-Tetratolylporphyrin-Ni(II) is a type of porphyrin, a class of compounds that play a central role in important biological processes Porphyrins in general are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
Porphyrins, including meso-tetratolylporphyrin-ni(ii), are known for their unique photophysical properties, high stability, and catalytic activity in chemical, photochemical, and electrochemical processes . These properties allow them to interact with their targets in various ways, leading to different outcomes depending on the specific context.
Biochemical Pathways
Porphyrins are involved in several vital processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction, and methanogenesis .
Result of Action
Porphyrins and their analogs are known to have a wide range of potential applications due to their unique properties, including use in catalysts for important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, and optochemosensory materials .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of porphyrins .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using meso-Tetratolylporphyrin-Ni(II) in lab experiments is its stability in aqueous solutions. This makes it an ideal choice for a variety of reactions and applications. However, it should be noted that meso-Tetratolylporphyrin-Ni(II) is not suitable for use in the presence of strong acids or bases, as it can be easily oxidized or reduced.
Zukünftige Richtungen
There are a number of potential future directions for the use of meso-Tetratolylporphyrin-Ni(II) in scientific research. For example, it could be used as a catalyst for the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. It could also be used in the development of new materials, such as nanomaterials and biomaterials. Additionally, it could be used in the development of new sensors and biosensors for a variety of applications.
Synthesemethoden
Meso-Tetratolylporphyrin-Ni(II) is typically synthesized by a two-step process. The first step involves the reaction of a pyrrole and a diketopyrrolopyrrole (DKP) to form a porphyrin. The second step involves the coordination of the nickel ion to the porphyrin. The reaction is generally carried out in an aqueous solution of sodium hydroxide, with the nickel ion being added in the form of a nickel salt.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIKDAAUBYPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2382718.png)
![ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382719.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)
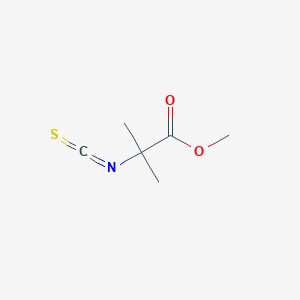
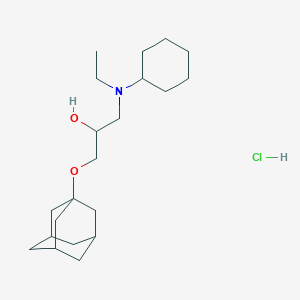

![methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2382726.png)
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
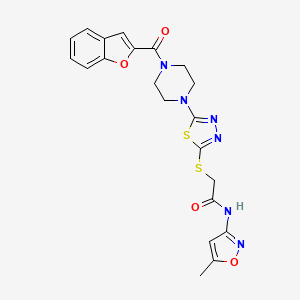
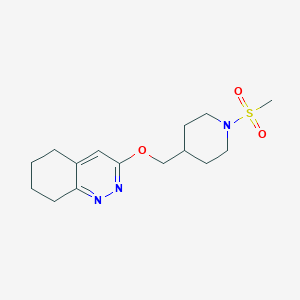
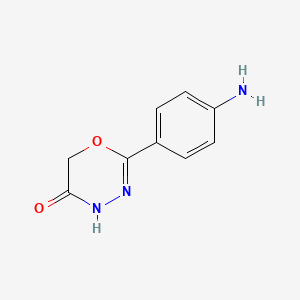
![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)